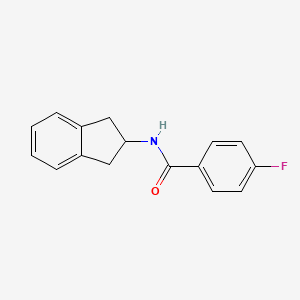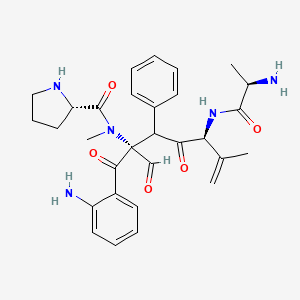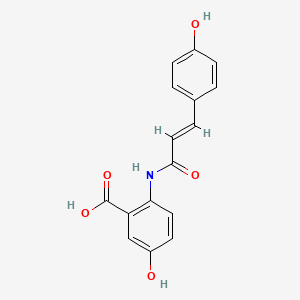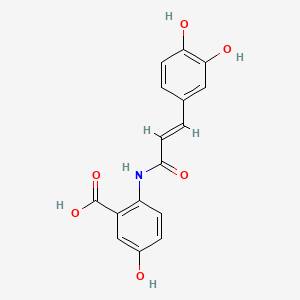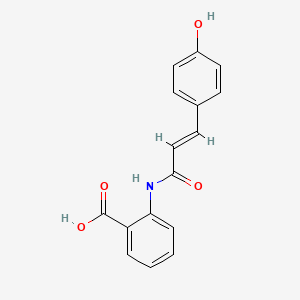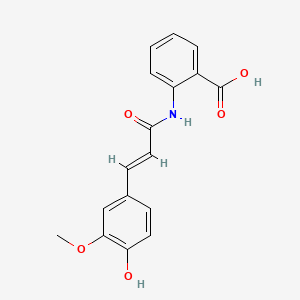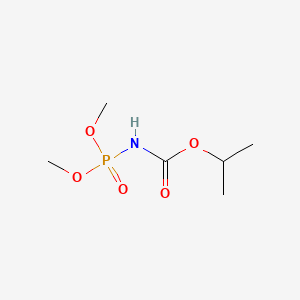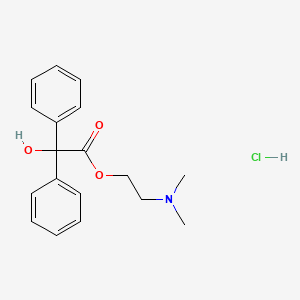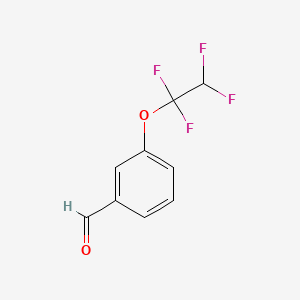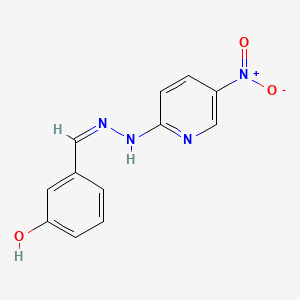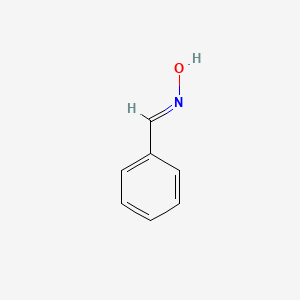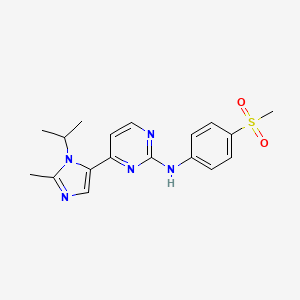
AZD5438
Overview
Description
AZD-5438 is a potent small molecule inhibitor of cyclin-dependent kinases 1, 2, and 9. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is often associated with cancer. AZD-5438 has shown significant antiproliferative activity in various human tumor cell lines, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
AZD5438, also known as “4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-N-(4-(methylsulfonyl)phenyl)pyrimidin-2-amine”, is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK1, CDK2, and CDK9 . These kinases play crucial roles in cell cycle regulation, making them attractive targets for therapeutic intervention in cancer .
Mode of Action
This compound interacts with its targets (CDK1, CDK2, and CDK9) by inhibiting their activity, leading to growth inhibition . This inhibition results in the blocking of cell cycling at G2-M, S, and G1 phases . It also causes the inhibition of the phosphorylation of CDK substrates such as pRb, nucleolin, protein phosphatase 1a, and RNA polymerase II COOH-terminal domain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the cyclin D1-CDK4/p16/pRb/E2F signaling axis . By inhibiting key CDKs, this compound impairs this dysregulated cell cycle that drives tumorigenesis . Additionally, this compound has been found to modulate mitochondrial activity, which is crucial for energy production and various cellular processes .
Pharmacokinetics
This compound exhibits a relatively short plasma half-life of 1-3 hours, with Tmax occurring between 0.5-3.0 hours . Less than 1% of the parent compound is excreted in the urine, suggesting metabolism as the major clearance mechanism . The maximum well-tolerated dose was deemed to be 60 mg, which was associated with grade 1 nausea but no vomiting .
Result of Action
The molecular and cellular effects of this compound’s action include significant antiproliferative activity in human tumor cell lines, causing inhibition of the phosphorylation of CDK substrates and blocking cell cycling . In vivo, this compound reduced the proportion of actively cycling cells and inhibited human tumor xenograft growth . It also modulates mitochondrial activity and protects human neurons from mitochondrial toxins .
Biochemical Analysis
Biochemical Properties
AZD5438 interacts with several enzymes and proteins. It inhibits the phosphorylation of CDK substrates such as pRb, nucleolin, protein phosphatase 1a, and RNA polymerase II COOH-terminal domain . This interaction blocks cell cycling at G2-M, S, and G1 phases .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the phosphorylation of CDK substrates, thereby blocking cell cycling . It also modulates mitochondrial activity and protects human neurons from mitochondrial toxins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It acts as a potent inhibitor of CDKs 1, 2, and 9, leading to the inhibition of the phosphorylation of CDK substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to maintain suppression of biomarkers, such as phospho-pRbSer 249 /Thr 252, for up to 16 hours following a single oral dose . It also increases the complexity of the mitochondrial network over time .
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit human tumor xenograft growth when orally administered at either 50 mg/kg twice daily or 75 mg/kg once daily . The degree of radiosensitization by this compound was found to be greater in radioresistant cell lines .
Metabolic Pathways
This compound is involved in metabolic pathways related to cell cycle regulation. It inhibits CDKs, which play a crucial role in cell cycle progression . It also modulates mitochondrial activity, which is pivotal to various metabolic processes .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been explicitly mentioned in the literature, its ability to modulate mitochondrial activity suggests that it may be distributed within cells and tissues in a manner that allows it to interact with mitochondria .
Subcellular Localization
Given its effects on mitochondrial activity, it can be inferred that it may localize to the mitochondria within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
AZD-5438 is synthesized through a multi-step process involving the formation of a pyrimidine core, followed by the introduction of an imidazole ring and a sulfonyl group. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting 2-chloro-4,6-dimethoxypyrimidine with an amine under basic conditions.
Introduction of the Imidazole Ring: The imidazole ring is introduced by reacting the pyrimidine intermediate with an imidazole derivative in the presence of a base.
Industrial Production Methods
Industrial production of AZD-5438 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
AZD-5438 undergoes several types of chemical reactions, including:
Oxidation: AZD-5438 can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form amines and alcohols.
Substitution: AZD-5438 can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
AZD-5438 has a wide range of scientific research applications, including:
Cancer Research: AZD-5438 is extensively studied for its antiproliferative effects on various cancer cell lines.
Neuroprotection: AZD-5438 has shown potential in protecting neurons from mitochondrial toxins, making it a candidate for neurodegenerative disease research.
Cell Cycle Studies: As a cyclin-dependent kinase inhibitor, AZD-5438 is used to study the regulation of the cell cycle and the role of cyclin-dependent kinases in cell proliferation.
Drug Development: AZD-5438 serves as a lead compound for the development of new cyclin-dependent kinase inhibitors with improved efficacy and safety profiles.
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: A first-generation cyclin-dependent kinase inhibitor with broad-spectrum activity.
Roscovitine: A selective inhibitor of cyclin-dependent kinases 1, 2, and 5.
Palbociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6.
Uniqueness of AZD-5438
AZD-5438 is unique in its potent inhibition of cyclin-dependent kinases 1, 2, and 9, with minimal activity against other kinases. This selectivity makes it a valuable tool for studying the specific roles of these kinases in cell cycle regulation and cancer progression. Additionally, AZD-5438 has shown significant neuroprotective effects, which are not commonly observed with other cyclin-dependent kinase inhibitors .
Properties
IUPAC Name |
4-(2-methyl-3-propan-2-ylimidazol-4-yl)-N-(4-methylsulfonylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-12(2)23-13(3)20-11-17(23)16-9-10-19-18(22-16)21-14-5-7-15(8-6-14)26(4,24)25/h5-12H,1-4H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRRGYBTGDJBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025680 | |
| Record name | 4-(2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl)-N-(4- (methylsulfonyl)phenyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602306-29-6 | |
| Record name | 4-[2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl]-N-[4-(methylsulfonyl)phenyl]-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=602306-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AZD 5438 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0602306296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl)-N-(4- (methylsulfonyl)phenyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-5438 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276Z913G29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1666143.png)
